

# Atto 565 NHS Ester: A Technical Guide for Advanced Fluorescence Imaging

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## Compound of Interest

Compound Name: Atto 565 NHS ester

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This in-depth technical guide explores the application of **Atto 565 NHS ester**, a fluorescent dye from the rhodamine class, for super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and the underlying principles of its use in advanced imaging.

## Core Properties of Atto 565

Atto 565 is a bright and photostable fluorescent label, making it an excellent candidate for demanding imaging applications.<sup>[1][2]</sup> Its N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.<sup>[3]</sup> The dye is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.<sup>[1][2]</sup> <sup>[4]</sup> These features are critical for the high laser powers used in STED microscopy and the repeated cycling between fluorescent and dark states required for dSTORM.<sup>[1]</sup>

## Photophysical and Chemical Data

The key photophysical and chemical properties of Atto 565 are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference
Maximum Excitation ( $\lambda_{abs}$ )	564 nm	[5][6]
Maximum Emission ( $\lambda_{fl}$ )	590 nm	[5][6]
Molar Absorptivity ( $\epsilon_{max}$ )	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][5]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	[1][5]
Fluorescence Lifetime ( $\tau_{fl}$ )	4.0 ns	[5][6]
Molecular Weight	708.11 g/mol	
Solubility	Soluble in DMF, DMSO, ethanol, methanol	[6]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[3]
Target Moiety	Primary amines	[3]

## Labeling Biomolecules with Atto 565 NHS Ester

The following protocols provide a starting point for labeling proteins (e.g., antibodies) and oligonucleotides with **Atto 565 NHS ester**. Optimization may be required depending on the specific biomolecule and application.

### Protein Labeling Protocol

This protocol is designed for labeling proteins with primary amines, such as antibodies. The optimal pH for the reaction is between 8.0 and 9.0.[3][7]

Materials:

- Protein solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
- Atto 565 NHS ester**
- Anhydrous, amine-free DMSO or DMF

- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2 mg/mL.<sup>[6]</sup> Ensure the buffer is free of amine-containing substances like Tris or glycine.<sup>[6]</sup>
- Prepare Dye Stock Solution: Immediately before use, dissolve **Atto 565 NHS ester** in anhydrous DMSO or DMF to a concentration of 2 mg/mL.<sup>[6]</sup>
- Labeling Reaction: Add a 2-fold molar excess of the reactive dye solution to the protein solution.<sup>[6]</sup> For example, for 1 mL of a 10 mg/mL antibody solution, add 10 µL of the dye stock solution.<sup>[8]</sup>
- Incubation: Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.<sup>[6]</sup> For some applications, an incubation of up to 18 hours may be beneficial.<sup>[7][9]</sup>
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).<sup>[9]</sup>

## Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

#### Materials:

- Amino-modified oligonucleotide solution (0.1 mM in 0.2 M carbonate buffer, pH 8-9)
- **Atto 565 NHS ester**
- Anhydrous DMF
- Purification supplies (gel filtration or reversed-phase HPLC)

#### Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[\[6\]](#)
- Prepare Dye Stock Solution: Prepare a 5 mg/mL solution of **Atto 565 NHS ester** in anhydrous DMF.[\[6\]](#)
- Labeling Reaction: Add approximately 30  $\mu$ L of the dye solution to 50  $\mu$ L of the oligonucleotide solution.[\[6\]](#)
- Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[\[6\]](#)
- Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[\[6\]](#)

## Atto 565 in STED Microscopy

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped "STED" beam. Atto 565 is well-suited for STED due to its high photostability, which allows it to withstand the high laser powers of the STED beam.[\[1\]](#)

## Experimental Workflow for STED Imaging

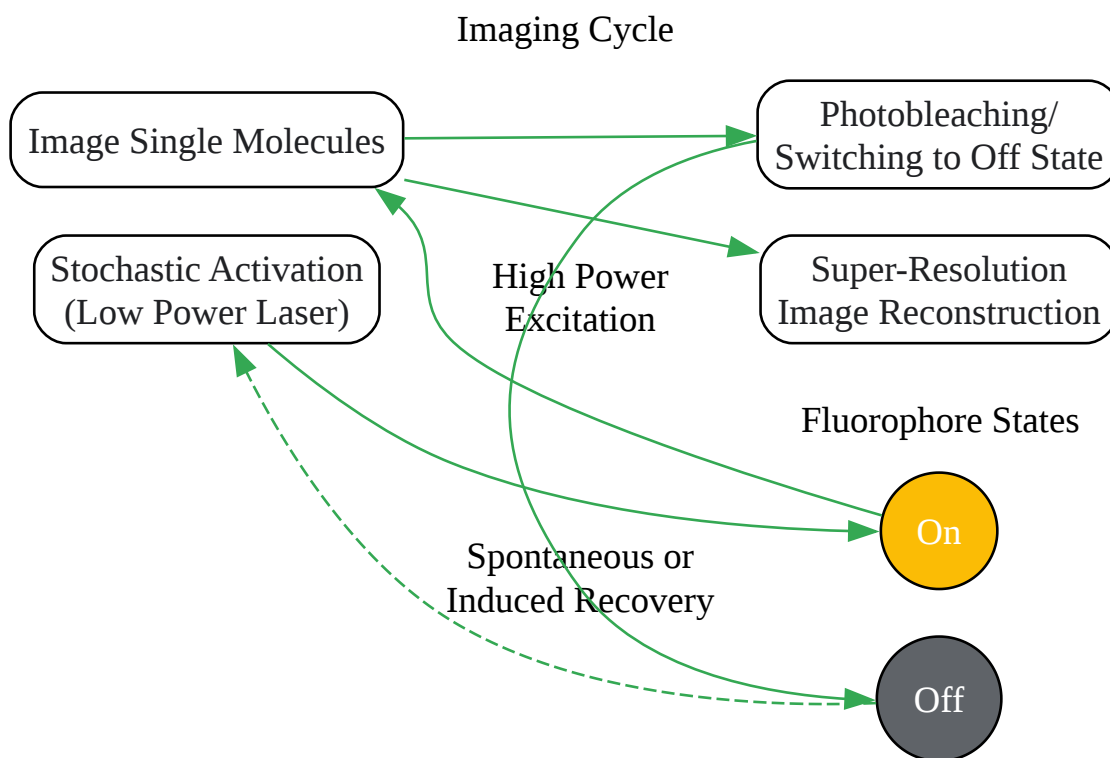
Fig 1. A simplified workflow for STED microscopy using Atto 565.

For optimal STED performance, it is recommended to use a mounting medium with a refractive index that matches the objective lens, such as glycerol-based media.[\[10\]](#) The choice of STED laser wavelength is also critical; for Atto 565, wavelengths of 660 nm or 775 nm are commonly used.[\[10\]](#)

## Atto 565 in dSTORM Imaging

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. Atto 565 can be used in dSTORM imaging, where its photostability and ability to undergo reversible photoswitching are advantageous.

## Principle of dSTORM Imaging



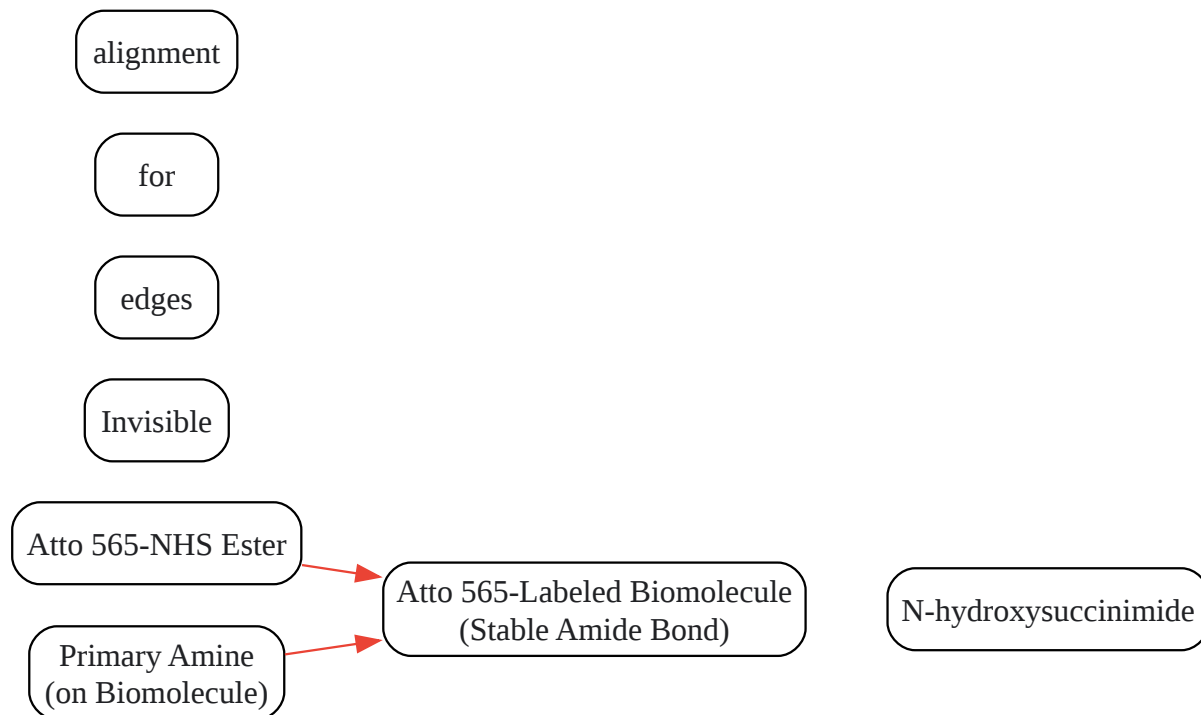
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Fig 2. The fundamental principle of dSTORM imaging.

In a typical dSTORM experiment, a low-power activation laser is used to sparsely activate a subset of Atto 565 molecules, which are then imaged with a high-power excitation laser until they photobleach or switch to a dark state. This process is repeated over thousands of frames to build up a super-resolved image from the localized positions of individual molecules.

## Labeling Reaction of Atto 565 NHS Ester

The chemical basis for labeling with **Atto 565 NHS ester** is the reaction of the NHS ester with a primary amine on the target biomolecule. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.



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